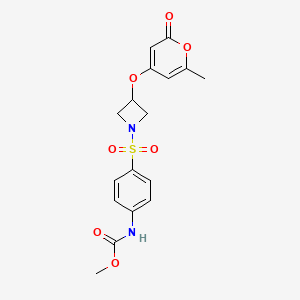

methyl (4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)carbamate

Description

Methyl (4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)carbamate is a synthetic carbamate derivative characterized by a complex heterocyclic architecture. Its structure features:

- A methyl carbamate group (-O(CO)NHCH₃) linked to a phenyl ring.

- A sulfonyl bridge (-SO₂-) connecting the phenyl group to a substituted azetidine (3-membered nitrogen ring).

- A 6-methyl-2-oxo-2H-pyran-4-yl moiety attached via an ether linkage to the azetidine.

Properties

IUPAC Name |

methyl N-[4-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]sulfonylphenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O7S/c1-11-7-13(8-16(20)25-11)26-14-9-19(10-14)27(22,23)15-5-3-12(4-6-15)18-17(21)24-2/h3-8,14H,9-10H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWRVCUEGJTMCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)carbamate can be achieved through a multi-step process involving the following steps:

Starting materials: The synthesis begins with the preparation of intermediates, such as 6-methyl-2-oxo-2H-pyran-4-yl, azetidine, and phenyl carbamate.

Formation of azetidine intermediate: This involves the reaction of 3-(6-methyl-2-oxo-2H-pyran-4-yl)oxy compounds with azetidine under specific conditions (temperature, solvent).

Sulfonylation: The azetidine intermediate is then reacted with sulfonyl chloride in the presence of a base to form the sulfonyl-azetidine compound.

Coupling with phenyl carbamate: Finally, the sulfonyl-azetidine compound is coupled with methyl phenyl carbamate using a carbamoylation agent.

Industrial Production Methods: For industrial-scale production, the process is often optimized for yield and cost-efficiency. This typically involves:

Large-scale synthesis reactors: to handle bulk quantities.

Automated control systems: to maintain reaction conditions.

Efficient purification steps: to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl (4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)carbamate undergoes various types of reactions:

Oxidation: It can be oxidized by agents like potassium permanganate, leading to the formation of sulfone derivatives.

Reduction: Reduction by lithium aluminum hydride can yield amino derivatives.

Substitution: Nucleophilic substitution reactions can occur at the azetidin-1-yl or sulfonyl groups.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alcohols, amines.

Major Products: Depending on the specific reaction, major products may include:

Sulfone derivatives: from oxidation.

Amino derivatives: from reduction.

Ether or amide derivatives: from nucleophilic substitution.

Scientific Research Applications

Methyl (4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)carbamate has diverse applications, such as:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Explored for therapeutic potentials, possibly in anti-inflammatory or anti-cancer research.

Industry: Utilized in material science for the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through several mechanisms:

Molecular Targets: It interacts with specific enzymes or receptors, modifying their activity.

Pathways Involved: It may interfere with metabolic pathways or signal transduction processes.

Binding and Inhibition: It can bind to active sites on enzymes, blocking substrate access and inhibiting enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below to four carbamate-based pesticides documented in the evidence (Table 1).

Structural and Functional Differences

Core Heterocycles: The target compound’s azetidine-sulfonyl-pyran system distinguishes it from benzimidazole-based carbamates (benomyl, carbendazim). This smaller nitrogen ring (azetidine) may enhance systemic mobility or alter target-binding kinetics compared to bulkier benzimidazoles .

Mode of Action: Benomyl and carbendazim act via β-tubulin inhibition, a mechanism absent in sulfonyl carbamates like asulam . The target compound’s sulfonyl group may align it with asulam’s herbicidal activity (folate inhibition), while its pyran and azetidine motifs could introduce fungicidal effects akin to strobilurins (e.g., azoxystrobin’s cytochrome bc₁ targeting).

Efficacy and Selectivity :

- The pyran ring in the target compound may confer broader-spectrum activity against resistant fungal strains, similar to azoxystrobin’s success against oomycetes and ascomycetes . However, the absence of a methoxyacrylate group (critical for azoxystrobin’s activity) suggests divergent target sites.

Toxicity and Environmental Impact

- Benzimidazoles (benomyl, carbendazim): Known for mammalian hepatotoxicity and environmental persistence .

- Asulam : Low acute toxicity but may bioaccumulate in aquatic systems.

- Target Compound: Toxicity data are unavailable.

Biological Activity

Methyl (4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C23H22N2O5S |

| Molecular Weight | 414.50 g/mol |

| CAS Number | 121155671 |

The compound features a carbamate functional group linked to a sulfonyl phenyl moiety and a pyran derivative, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : The compound may also interact with various receptors, influencing signaling pathways that regulate cellular responses.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and growth.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. It appears to reduce the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.

Case Studies and Research Findings

- Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that the compound reduced cell viability significantly at concentrations above 10 µM, with IC50 values indicating potent activity against breast cancer cells .

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a marked decrease in edema formation and inflammatory markers compared to controls .

- Mechanistic Insights : Further mechanistic studies revealed that the compound inhibits NF-kB signaling, which is crucial for the expression of several pro-inflammatory genes .

Toxicity and Safety Profile

Toxicological evaluations suggest that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.